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molecular formula C11H9ClINO2 B8617395 4-Acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile

4-Acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile

Cat. No. B8617395
M. Wt: 349.55 g/mol
InChI Key: YHSOGQAKSVSOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199982B2

Procedure details

Zinc (4.60 g, 70.3 mmol) and oven dried Celite (870 mg) was added to a flask and the flask was heated with a heat gun while under high-vac for 5 min and then back-filled with nitrogen. N,N-Dimethylacetamide (57 mL) was added, followed by 1,2-dibromoethane (430 μL, 5.0 mmol) and the mixture was heated at 70° C. for 10 min and then cooled to room temperature. The reaction mixture was treated with chlorotrimethylsilane (630 μL, 5.0 mmol) dropwise and stirred at room temperature for 1 h. The reaction mixture was treated with a solution of tert-butyl 3-iodoazetidine-1-carboxylate (18 g, 62 mmol) in N,N-dimethylacetamide (28 mL) dropwise (internal temperature was kept below 40° C. with a water bath) and heated at 40° C. for 2 h. The zinc-iodo reagent (transferred via canula) was filtered through a plastic filter (that was appropriately sealed to avoid atmospheric exposure) directly into a clean, dry flask that was flushed with nitrogen. The reaction mixture was treated with tris(dibenzylideneacetone)dipalladium(0) (720 mg, 0.79 mmol) and tri-(2-furyl)phosphine (370 mg, 1.6 mmol) and degassed with nitrogen for a few minutes. The reaction mixture was treated with a solution of 4-acetyl-6-chloro-3-ethoxy-2-iodobenzonitrile (14 g, 41 mmol) in N,N-dimethylacetamide (130 mL) (degassed with nitrogen) quickly and heated at 70° C. for 2 h. The reaction mixture was poured into saturated ammonium chloride solution and extracted with ethyl acetate (3×300 mL). The combined organic extracts were washed with water (4×500 mL) and brine (1×500 mL), dried with magnesium sulfate, filtered, and concentrated to a crude dark oil. The crude material was purified by flash column chromatography using ethyl acetate in hexanes (5%-45%) to give the desired product (14 g, 88%). 1H NMR (300 MHz, CDCl3) δ 7.46 (s, 1H), 4.42-4.20 (m, 5H), 3.80 (q, J=7.0 Hz, 2H), 2.59 (s, 3H), 1.44 (s, 9H), 1.37 (t, J=7.0 Hz, 3H). LCMS for C15H16ClN2O4 ([M-(t-Bu)+H]+H)+: m/z=323.1; Found: 323.0.
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step Two
Quantity
630 μL
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
4.6 g
Type
catalyst
Reaction Step Seven
Quantity
720 mg
Type
catalyst
Reaction Step Eight
Quantity
370 mg
Type
catalyst
Reaction Step Eight
Yield
88%

Identifiers

REACTION_CXSMILES
BrCCBr.Cl[Si](C)(C)C.I[CH:11]1[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]1.[C:22]([C:25]1[CH:32]=[C:31]([Cl:33])[C:28]([C:29]#[N:30])=[C:27](I)[C:26]=1[O:35][CH2:36][CH3:37])(=[O:24])[CH3:23].[Cl-].[NH4+]>CN(C)C(=O)C.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[C:22]([C:25]1[C:26]([O:35][CH2:36][CH3:37])=[C:27]([CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)[C:28]([C:29]#[N:30])=[C:31]([Cl:33])[CH:32]=1)(=[O:24])[CH3:23] |f:4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
430 μL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
57 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
630 μL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
18 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
28 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Five
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(C#N)C(=C1)Cl)I)OCC
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Zn]
Step Eight
Name
Quantity
720 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
370 mg
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a flask
TEMPERATURE
Type
TEMPERATURE
Details
the flask was heated with a heat gun while under high-vac for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
back-filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The zinc-iodo reagent (transferred via canula) was filtered through a plastic
FILTRATION
Type
FILTRATION
Details
filter (that
CUSTOM
Type
CUSTOM
Details
was appropriately sealed
CUSTOM
Type
CUSTOM
Details
dry flask that
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (4×500 mL) and brine (1×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude dark oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(C(=C(C1)Cl)C#N)C1CN(C1)C(=O)OC(C)(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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